(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate
Overview
Description
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate is a macrocyclic jatrophane diterpene isolated from the plant Euphorbia kansui. This compound has garnered significant attention due to its diverse pharmacological activities, including cytotoxic, antitumor, antiallergic, and proinflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate is typically extracted from the roots of Euphorbia kansui using ethanol or methanol as solvents. The extraction process involves maceration or Soxhlet extraction, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to isolate the pure compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve optimizing solvent extraction, chromatographic separation, and crystallization processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique pharmacological activities .
Scientific Research Applications
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[1121
Mechanism of Action
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate exerts its effects through multiple molecular targets and pathways:
Reactive Oxygen Species (ROS) Inhibition: this compound inhibits the production of reactive oxygen species, thereby reducing oxidative stress and preventing cell apoptosis.
IKKβ/IκBα/NF-κB Signaling Suppression: The compound suppresses the phosphorylation of IKKβ, IκBα, and NF-κB, which are key regulators of inflammation and apoptosis.
Stat3 Activation Inhibition: this compound inhibits the activation of Stat3, a transcription factor involved in cell growth and survival.
Comparison with Similar Compounds
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate is part of a group of diterpenoids isolated from Euphorbia kansui. Similar compounds include:
- Kansuinine B
- Kansuinine C
- Kansuinine D
- Kansuinine E
- Kansuiphorin C
- 3-O-benzoyl-20-deoxyingenol
- 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol
Uniqueness: this compound stands out due to its potent inhibition of ROS production and its ability to modulate multiple signaling pathways involved in inflammation and apoptosis. This makes it a promising candidate for therapeutic applications in cardiovascular and inflammatory diseases .
Properties
IUPAC Name |
(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHCUWUNVKZFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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